2-(2,2,2-trifluoroethyl)piperidine hydrochloride
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Overview
Description
2-(2,2,2-trifluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-trifluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines with different functional groups.
Oxidation Reactions: Products include piperidones and other oxidized derivatives.
Reduction Reactions: Products include secondary and tertiary amines.
Scientific Research Applications
2-(2,2,2-trifluoroethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-(2,2,2-trifluoroethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
- 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
- 2-(2,2,2-trifluoroethyl)morpholine hydrochloride
- 2-(2,2,2-trifluoroethyl)azetidine hydrochloride
These compounds share the trifluoroethyl group but differ in the heterocyclic ring structure. The unique combination of the piperidine ring and the trifluoroethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2648945-59-7 |
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Molecular Formula |
C7H13ClF3N |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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